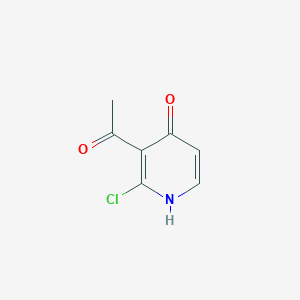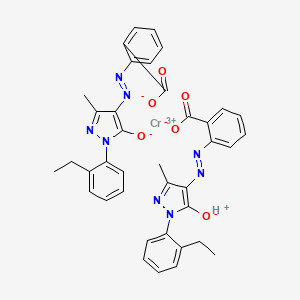
Chromate(1-), bis(2-((1-(2-ethylphenyl)-4,5-dihydro-3-methyl-5-(oxo-kappaO)-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)-, hydrogen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C38H33CrN8O6 and a molecular weight of 749.71500 g/mol This compound is characterized by its intricate structure, which includes a chromate core coordinated with two azo-linked benzoate ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) typically involves the following steps:
Formation of the Azo Compound: The initial step involves the synthesis of the azo compound by diazotization of 1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-amine followed by coupling with benzoic acid.
Chromate Coordination: The azo compound is then reacted with a chromium(III) salt under controlled conditions to form the chromate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pH, and reactant concentrations. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions, leading to the formation of lower oxidation state chromium complexes.
Substitution: The azo and benzoate ligands can undergo substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reactions may involve reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium compounds, while reduction may produce chromium(II) complexes.
科学的研究の応用
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
作用機序
The mechanism of action of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and cellular receptors. The chromate core can participate in redox reactions, altering the oxidation state of target molecules and affecting their biological activity. The azo and benzoate ligands may also interact with specific proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) can be compared with similar compounds such as:
Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-): Similar structure but with different substituents on the pyrazole ring.
Hydrogen bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-ethylhexylamine (11):
The uniqueness of hydrogen bis[2-[[1-(2-ethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]azo]benzoato(2-)]chromate(1-) lies in its specific substituents and the resulting chemical and biological properties.
特性
CAS番号 |
71598-32-8 |
|---|---|
分子式 |
C38H32CrN8O6.H C38H33CrN8O6 |
分子量 |
749.7 g/mol |
IUPAC名 |
chromium(3+);2-[[1-(2-ethylphenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;hydron |
InChI |
InChI=1S/2C19H18N4O3.Cr/c2*1-3-13-8-4-7-11-16(13)23-18(24)17(12(2)22-23)21-20-15-10-6-5-9-14(15)19(25)26;/h2*4-11,24H,3H2,1-2H3,(H,25,26);/q;;+3/p-3 |
InChIキー |
IHKIIKSEYVZYBD-UHFFFAOYSA-K |
正規SMILES |
[H+].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].CCC1=CC=CC=C1N2C(=C(C(=N2)C)N=NC3=CC=CC=C3C(=O)[O-])[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


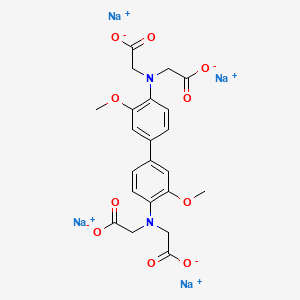
![9-(1-Methyl-benzimidazol-2-yl)-2,3-5-6-tetrahydro-quinolizino[9,9a,1-gh]coumarin](/img/structure/B13765838.png)
![Acetamide, N-[3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-2-hydroxy-5-nitrophenyl]-](/img/structure/B13765839.png)
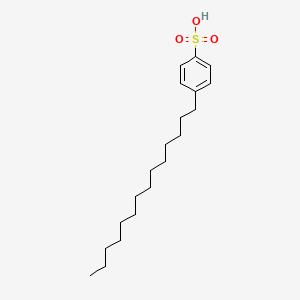

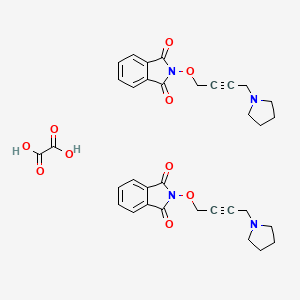
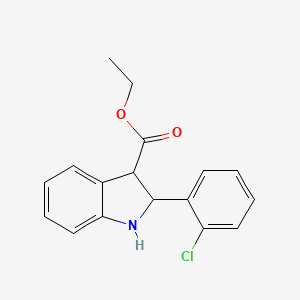
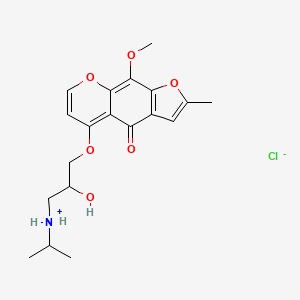

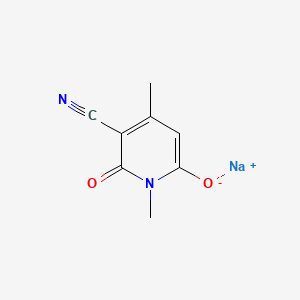
![9,10-Anthracenedione, 1,4-bis[(3-chlorophenyl)amino]-](/img/structure/B13765882.png)
